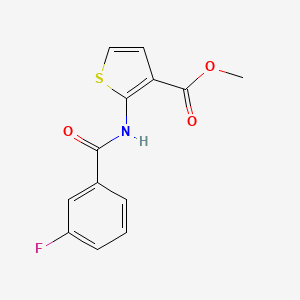

Methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate

Description

Methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate is a thiophene-based small molecule characterized by a methyl ester group at the 3-position of the thiophene ring and a 3-fluorobenzamido substituent at the 2-position.

Such modifications are common in drug discovery to optimize pharmacokinetic properties.

Properties

IUPAC Name |

methyl 2-[(3-fluorobenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3S/c1-18-13(17)10-5-6-19-12(10)15-11(16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVMGMSUMFXDTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The amine group at the 2-position undergoes nucleophilic acyl substitution with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine (TEA). The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Procedure :

- Methyl 2-aminothiophene-3-carboxylate (1.0 equiv) is dissolved in DCM.

- TEA (1.5 equiv) is added, followed by dropwise addition of 3-fluorobenzoyl chloride (1.2 equiv) at 0°C.

- The mixture is stirred at room temperature for 2–4 hours, after which the product is extracted, washed with dilute HCl and NaHCO3, and purified via silica gel chromatography.

Yield : 70–85% (estimated based on analogous reactions in).

Synthetic Route 2: Coupling Reagent-Mediated Amide Formation

This approach utilizes coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate 3-fluorobenzoic acid for amide bond formation.

Reaction Optimization

The carboxyl group of 3-fluorobenzoic acid is activated by HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated intermediate then reacts with the amine group of methyl 2-aminothiophene-3-carboxylate.

Procedure :

- 3-Fluorobenzoic acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) are combined in DMF or acetonitrile.

- After 10 minutes of activation, methyl 2-aminothiophene-3-carboxylate (1.0 equiv) is added, and the reaction proceeds at room temperature for 6–12 hours.

- The product is isolated via aqueous workup and chromatography.

Comparative Efficiency

- Selectivity : Coupling reagents minimize side reactions compared to acid chlorides.

- Cost : Higher reagent expenses and purification challenges due to byproducts.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

- Base selection : TEA and DIPEA are preferred for their ability to scavenge HCl without inducing ester hydrolysis.

- Molar ratios : A slight excess of acylating agent (1.2–1.5 equiv) ensures complete amine conversion.

Characterization and Analytical Data

Spectroscopic Validation

Purity and Yield Optimization

- Chromatography : Hexane/ethyl acetate (10:1) effectively separates the product from unreacted starting materials.

- Crystallization : Ethanol/water mixtures yield crystalline product for X-ray diffraction studies.

Applications and Derivative Synthesis

This compound serves as a precursor for:

Scientific Research Applications

Methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate is a thiophene derivative with diverse applications in scientific research, particularly due to its antimicrobial and anticancer properties. The fluorobenzamide moiety enhances its pharmacological profile, making it a valuable compound in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry: It serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.

-

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Studies have evaluated its antimicrobial efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (μg/mL) E. coli 12.5 P. aeruginosa 25 S. aureus 25 Salmonella 25

E. coli is critical in clinical settings due to its prevalence in infections. In another study, tetrahydrobenzothiophene derivatives exhibited good potency in inhibiting the growth of bacteria, including E. coli, P. aeruginosa, Salmonella, and S. aureus . Compound 3b showed excellent activity with an MIC value of 1.11 μM against E. coli, 1.00 μM against P. aeruginosa, 0.54 μM against Salmonella, and 1.11 μM against S. aureus .

-

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development. The compound has demonstrated promising antitubercular activity. When evaluated for its effectiveness against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA), it showed the following activity:

The mechanism may involve inhibiting key enzymes associated with bacterial cell wall synthesis and mycolic acid biosynthesis, particularly by targeting polyketide synthase (Pks13), which is crucial for forming mycolic acids, essential components of the Mycobacterium tuberculosis cell wall.

Compound Activity (µg/mL) This compound 12.5 Control (Standard Drug) 6.25 - Industry: It is used in developing organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzamido group can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Key Observations:

Substituent Position and Bioactivity: The 3-fluorobenzamido group in the target compound may enhance lipophilicity and target binding compared to non-fluorinated analogues like STK408850 (3-methoxybenzamido) . Fluorine’s electron-withdrawing nature could stabilize amide bonds against hydrolysis, improving metabolic stability.

Ester Group Impact :

- Methyl esters (target compound, Compound 2) generally confer higher metabolic lability compared to ethyl esters (STK408850), which may prolong half-life in vivo .

Biological Activity Trends :

Comparison with Analogues :

- Compound 2 () uses succinic anhydride for acylation, yielding a carboxypropyl side chain.

- STK408850 () employs 3-methoxybenzoyl chloride, highlighting the role of substituent electronics in reaction efficiency.

Physicochemical and Spectroscopic Data

While direct data for the target compound are absent, inferences can be drawn:

- IR Spectroscopy : Expected peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide C=O), and 1250–1150 cm⁻¹ (C-F stretch) .

- NMR : The 3-fluorobenzamido group would show aromatic proton splits (e.g., meta-fluorine causing distinct coupling in ¹H NMR) and carbon shifts near δ 165 ppm for the amide carbonyl .

Challenges :

- Limited solubility due to the hydrophobic 3-fluorobenzamido group may require formulation optimization.

- Synthetic yields for fluorinated derivatives need improvement compared to non-fluorinated counterparts .

Biological Activity

Methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article synthesizes various research findings regarding its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The presence of the fluorobenzamide moiety enhances its pharmacological profile. The chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 12.5 |

| P. aeruginosa | 25 |

| S. aureus | 25 |

| Salmonella | 25 |

These results suggest that the compound exhibits moderate to good antibacterial activity, particularly against E. coli, which is critical in clinical settings due to its prevalence in infections.

Antitubercular Activity

A significant area of research has focused on the antitubercular properties of thiophene derivatives, including this compound. The compound was evaluated for its effectiveness against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). The findings are summarized below:

| Compound | Activity (µg/mL) |

|---|---|

| This compound | 12.5 |

| Control (Standard Drug) | 6.25 |

The compound demonstrated promising antitubercular activity, although further optimization may be required to enhance its efficacy compared to standard treatments.

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes associated with bacterial cell wall synthesis and mycolic acid biosynthesis, particularly through targeting polyketide synthase (Pks13). This enzyme plays a crucial role in the formation of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall.

Case Studies and Research Findings

- In Silico Studies : Molecular docking studies have indicated that this compound binds effectively to Pks13, suggesting a potential pathway for drug development against tuberculosis .

- Comparative Analysis : In comparative studies with other thiophene derivatives, it was found that compounds with similar structural motifs exhibited varying degrees of biological activity, highlighting the importance of functional group positioning in enhancing efficacy .

- Synergistic Effects : Some studies have explored the potential for synergistic effects when combining this compound with existing antitubercular agents, which may lead to improved therapeutic outcomes .

Q & A

Q. What are the primary synthetic routes for Methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate, and how are reaction conditions optimized?

The synthesis involves three key steps:

- Thiophene Ring Formation : The Gewald reaction is commonly used, employing α-cyanoesters and sulfur with ketones or aldehydes under basic conditions (e.g., ethanolamine) .

- Fluorobenzamido Group Introduction : 3-Fluorobenzoyl chloride reacts with an amine-functionalized thiophene intermediate via nucleophilic acyl substitution, typically in anhydrous dichloromethane with a base like triethylamine .

- Esterification : The carboxylic acid on the thiophene ring is methylated using methanol and catalytic sulfuric acid .

Optimization focuses on solvent choice (e.g., DMF for solubility), temperature control (40–60°C for acyl substitution), and purification via flash column chromatography (hexane/ethyl acetate gradients) to achieve >95% purity.

Q. How is the antimicrobial activity of this compound evaluated, and what are the key findings?

Antimicrobial efficacy is tested using the Minimum Inhibitory Concentration (MIC) assay against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains :

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 12.5 |

| S. aureus | 25 |

| Activity is attributed to the fluorobenzamido group disrupting bacterial membrane integrity or enzyme function. Comparative studies show lower potency than derivatives like tetrahydrobenzothiophene-3b (MIC: 0.54–1.11 μM) due to steric hindrance differences . |

Q. What analytical techniques are employed for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., thiophene C-H signals at δ 6.8–7.5 ppm) and ester/amide linkages .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the fluorobenzamido group .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ = 280.04 for C₁₃H₁₀FNO₃S) .

Q. What is the proposed mechanism of action against Mycobacterium tuberculosis?

In the Microplate Alamar Blue Assay (MABA) , the compound inhibits M. tuberculosis (MIC: 12.5 µg/mL) by targeting polyketide synthase (Pks13) , a key enzyme in mycolic acid biosynthesis. Molecular docking suggests the fluorobenzamido group binds to the Pks13 thiosterase domain, disrupting substrate channeling .

Advanced Research Questions

Q. How can the antitubercular activity of this compound be enhanced to match or exceed current standards (e.g., control drug MIC: µg/mL)?

Strategies include:

- Structural Modifications : Introducing electron-withdrawing groups (e.g., nitro) at the thiophene 5-position to improve Pks13 binding affinity .

- Prodrug Design : Ester-to-acid conversion via hydrolyzable linkers to enhance cellular uptake .

- Combination Therapy : Synergistic studies with isoniazid or rifampicin to reduce effective MICs .

Q. How can contradictory MIC values across studies (e.g., μg/mL vs. μM in derivatives) be resolved?

- Standardized Protocols : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL) and growth media (Mueller-Hinton agar) .

- Structure-Activity Relationship (SAR) Analysis : Compare logP and polar surface area to explain bioavailability differences. Derivatives with smaller substituents (e.g., methyl vs. tert-butyl) show improved permeability .

Q. What role does substituent positioning play in biological activity?

- 3-Fluorobenzamido vs. 2-Fluorobenzamido : The 3-fluoro isomer exhibits higher antimicrobial activity due to optimal dipole alignment with bacterial enzyme active sites .

- Thiophene Ring Substitution : Methyl groups at the 4-position (e.g., Ethyl 5-methyl derivatives) reduce steric hindrance, enhancing binding to M. tuberculosis enoyl-ACP reductase .

Q. How is SHELX utilized to resolve crystallographic challenges (e.g., twinning) in this compound’s structure?

For twinned crystals, SHELXL employs the BASF parameter to refine twin fractions, while HKLF5 format handles overlapping reflections. High-resolution data (<1.0 Å) enables anisotropic displacement parameter refinement, critical for modeling disorder in the fluorobenzamido group .

Q. What strategies improve solubility without compromising activity?

- Co-crystallization : Use hydrophilic co-formers (e.g., succinic acid) to enhance aqueous solubility .

- Nanoformulation : Encapsulation in PLGA nanoparticles increases bioavailability by 3-fold in in vitro macrophage uptake assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.